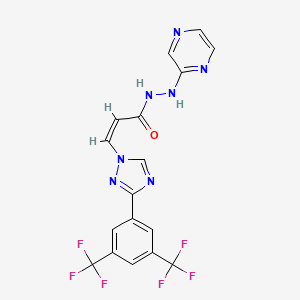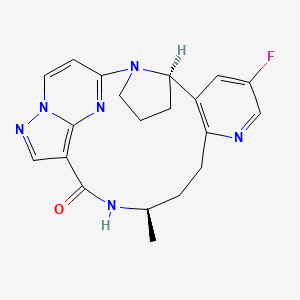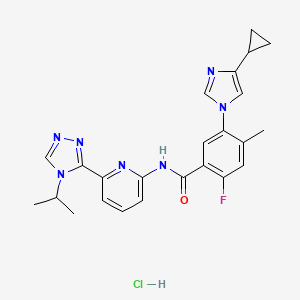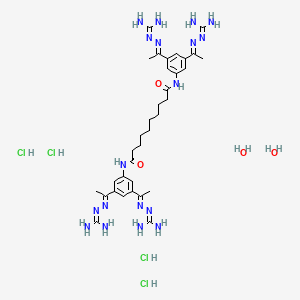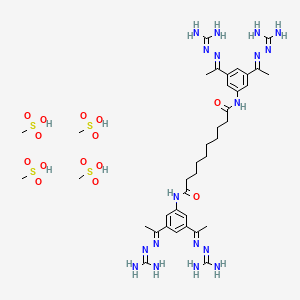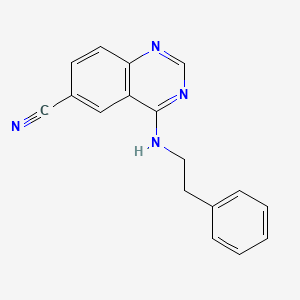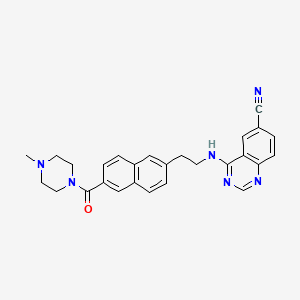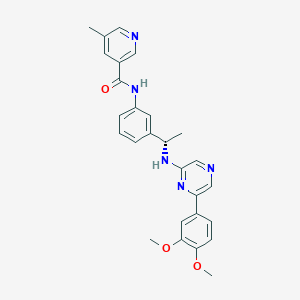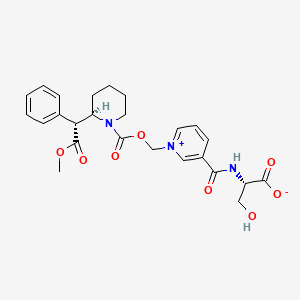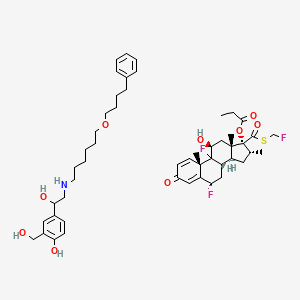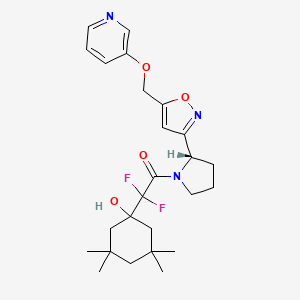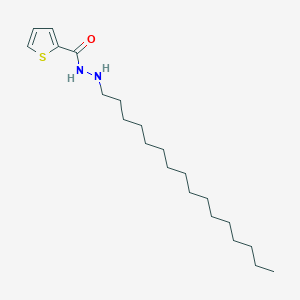
SIS17
Übersicht
Beschreibung
SIS17 ist ein potenter und selektiver Inhibitor der Histondeacetylase 11 (HDAC11). Er hat einen IC50-Wert von 0,83 μM, was ihn hochwirksam bei der Hemmung von HDAC11 macht, ohne andere Histondeacetylasen zu beeinflussen. Diese Spezifität macht this compound zu einem wertvollen Werkzeug in der epigenetischen Forschung und für potenzielle therapeutische Anwendungen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.
Funktionsgruppenmodifikationen: Verschiedene funktionelle Gruppen werden durch selektive Reaktionen wie Alkylierung und Acylierung in die Kernstruktur eingeführt.
Reinigung: Das Endprodukt wird mit Techniken wie Säulenchromatographie und Rekristallisation gereinigt, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsmethoden
In einem industriellen Umfeld würde die Produktion von this compound eine Skalierung der Labor-Synthesemethoden erfordern. Dazu gehören die Optimierung der Reaktionsbedingungen für größere Volumina, die Sicherstellung einer gleichbleibenden Qualität und die Implementierung effizienter Reinigungsprozesse. Die industrielle Produktion erfordert auch strenge Qualitätskontrollmaßnahmen, um die Wirksamkeit und Sicherheit der Verbindung zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
SIS17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of HDAC11 in epigenetic regulation and gene expression.
Biology: Helps in understanding the biological functions of HDAC11 and its role in cellular processes.
Medicine: Potential therapeutic applications in treating diseases related to epigenetic dysregulation, such as cancer and neurodegenerative disorders.
Industry: Used in the development of new drugs and therapeutic agents targeting HDAC11.
Wirkmechanismus
Target of Action
SIS17, also known as N’-Hexadecylthiophene-2-carbohydrazide or SIS-17, is a selective inhibitor of mammalian histone deacetylase 11 (HDAC 11) . HDAC 11 plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, thereby condensing the chromatin structure and repressing gene transcription .
Mode of Action
This compound interacts with HDAC 11 and inhibits its activity . Specifically, it inhibits the demyristoylation of the HDAC11 substrate, serine hydroxymethyl transferase 2 (SHMT2), without inhibiting other HDACs . This selective inhibition of HDAC 11 alters the acetylation status of histones, leading to changes in gene expression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation pathway . By inhibiting HDAC 11, this compound prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription . The specific genes affected by this change in histone acetylation are likely to depend on the cellular context and the specific substrates of HDAC 11 in different cell types .
Pharmacokinetics
It is known that this compound is soluble in dmso , suggesting that it may be well-absorbed in the body
Result of Action
The inhibition of HDAC 11 by this compound leads to an increase in the acetylation of histones, which can alter gene expression . This can have various molecular and cellular effects depending on the specific genes that are upregulated or downregulated. For example, this compound has been shown to increase the fatty acylation level of SHMT2 in MCF7 cells .
Biochemische Analyse
Biochemical Properties
SIS17 plays a significant role in biochemical reactions by interacting with HDAC11 . It inhibits the demyristoylation of a known HDAC11 substrate, serine hydroxymethyl transferase 2 . This interaction is highly selective, as this compound does not inhibit other HDACs .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to increase the fatty acylation level of SHMT2 in MCF7 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to HDAC11, inhibiting the enzyme’s activity . This results in an upregulation of the HDAC11 substrate, SHMT2, and an increase in fatty acylation levels in cells .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with HDAC11 . It affects the metabolic flux and metabolite levels by influencing the activity of this enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SIS17 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through selective reactions, such as alkylation and acylation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes. Industrial production also requires stringent quality control measures to maintain the compound’s efficacy and safety.
Analyse Chemischer Reaktionen
Arten von Reaktionen
SIS17 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren und möglicherweise seine Aktivität verändern.
Substitution: Substitutionsreaktionen können verschiedene Substituenten in das this compound-Molekül einführen und so seine Eigenschaften und Wechselwirkungen beeinflussen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche biologische Aktivitäten und Eigenschaften haben, was sie für die weitere Forschung und Entwicklung nützlich macht.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeug verwendet, um die Rolle von HDAC11 in der epigenetischen Regulation und Genexpression zu untersuchen.
Biologie: Hilft beim Verständnis der biologischen Funktionen von HDAC11 und seiner Rolle in zellulären Prozessen.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit epigenetischer Dysregulation, wie Krebs und neurodegenerative Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf HDAC11 abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv HDAC11 hemmt. Diese Hemmung verhindert die Deacetylierung von Histonproteinen, was zu Veränderungen der Chromatinstruktur und Genexpression führt. Die molekularen Zielstrukturen von this compound umfassen HDAC11 und seine Substrate, wie Serinhydroxymethyltransferase 2. Durch die Modulation dieser Zielstrukturen kann this compound verschiedene zelluläre Signalwege und Prozesse beeinflussen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ACY-957: Ein weiterer HDAC11-Inhibitor mit unterschiedlicher Selektivität und Potenz.
4-Phenylbuttersäure: Ein breitspektriger HDAC-Inhibitor mit geringerer Spezifität für HDAC11.
BRD3308: Ein selektiver Inhibitor für HDAC6, der zum Vergleich in Spezifitätsstudien verwendet wird.
Einzigartigkeit von SIS17
This compound zeichnet sich durch seine hohe Selektivität für HDAC11 aus, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen dieses Enzyms macht. Seine Potenz und Spezifität reduzieren Off-Target-Effekte, wodurch es für therapeutische Anwendungen im Vergleich zu anderen HDAC-Inhibitoren besser geeignet ist .
Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, können Sie sich gerne an uns wenden!
Eigenschaften
IUPAC Name |
N'-hexadecylthiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-23-21(24)20-17-16-19-25-20/h16-17,19,22H,2-15,18H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHXDCVZWHOWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNNC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238689 | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder | |
| Record name | HYDROXYPROPYL METHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Swelling in water, producing a clear to opalescent, viscous, colloidal solution. Insoluble in ethanol | |
| Record name | HYDROXYPROPYL METHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
2374313-54-7 | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2374313-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes SIS17 a promising compound in the context of cancer research?
A: Research suggests that this compound, by inhibiting HDAC11, could impact cancer progression and treatment response. HDAC11 has been linked to tumor immunity and clinical outcomes in various cancers []. Interestingly, high HDAC11 expression correlates with a better prognosis in cancers like kidney renal clear cell carcinoma (KIRC) and lower grade glioma (LGG), challenging the traditional view of HDAC11 as solely an oncogene []. This suggests a complex role of HDAC11 in different cancer types, making its inhibition a potentially valuable strategy for therapeutic intervention.
Q2: How does this compound interact with HDAC11 and what are the downstream effects of this interaction?
A: While the precise mechanism of this compound's interaction with HDAC11 requires further investigation, studies indicate that it acts as an activity-guided inhibitor []. This means its design was optimized through iterative rounds of synthesis and biological evaluation to specifically target HDAC11. One of the known downstream effects of this compound inhibiting HDAC11 is the blockage of demyristoylation of serine hydroxymethyl transferase 2, a confirmed HDAC11 substrate []. This specific inhibition, without affecting other HDACs, highlights this compound's selectivity and potential as a tool for dissecting HDAC11's biological functions [].
Q3: Could you elaborate on the significance of this compound's selectivity for HDAC11?
A: The development of HDAC inhibitors has traditionally faced challenges in achieving isoform selectivity. Most existing inhibitors target multiple HDACs, leading to potential off-target effects and limiting their therapeutic application []. This compound's selectivity for HDAC11 is particularly important because it allows researchers to investigate the specific functions of HDAC11 without interfering with other HDAC isoforms []. This is crucial for understanding the distinct roles of HDACs in various biological pathways and for developing more targeted and effective therapies.
Q4: Are there any known safety concerns or limitations associated with this compound?
A: While this compound demonstrates promising HDAC11 inhibitory activity and interesting preclinical findings, research on its safety profile is still in its early stages. Data regarding potential toxicity, adverse effects, and long-term impacts are currently limited []. Comprehensive toxicological studies are crucial to evaluate its safety profile and guide its potential for clinical translation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


